Ethyl 4-(2,3-dibromo-3-phenylpropanamido)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-(2,3-dibromo-3-phenylpropanamido)benzoate is a chemical compound with the molecular formula C18H17Br2NO3 . It has a molecular weight of 455.14 .
Molecular Structure Analysis
The molecular structure of Ethyl 4-(2,3-dibromo-3-phenylpropanamido)benzoate is characterized by the presence of a benzoate ester group and a phenylpropanamido group, which are both electron-withdrawing substituents .
Chemical Reactions Analysis
While specific chemical reactions involving Ethyl 4-(2,3-dibromo-3-phenylpropanamido)benzoate are not available, related compounds such as Ethyl 4-bromobenzoate have been reported to undergo reactions with substituted benzyl chloride in the presence of zinc dust and a Pd catalyst .
Physical And Chemical Properties Analysis
Ethyl 4-(2,3-dibromo-3-phenylpropanamido)benzoate is a liquid at room temperature . It has a refractive index of 1.544 and a density of 1.403 g/mL at 25 °C .
Wissenschaftliche Forschungsanwendungen
Supramolecular Structures and Hydrogen Bonding
Studies on similar compounds, such as substituted pyrazolylbenzoates, have demonstrated their ability to form complex hydrogen-bonded supramolecular structures. These structures are significant in the development of new materials with specific mechanical, optical, or electrical properties. The ability of molecules to link via hydrogen bonds into chains, sheets, or three-dimensional frameworks can be crucial for the design of molecular assemblies used in nanotechnology and material science (Portilla et al., 2007).
Antiplatelet Activity and Drug Development
Research on derivatives of compounds structurally related to Ethyl 4-(2,3-dibromo-3-phenylpropanamido)benzoate has shown promise in the development of antiplatelet drugs. For instance, the identification of novel non-peptide protease-activated receptor 4 (PAR4) antagonists through structural modifications of certain benzamides indicates the potential of these compounds in therapeutic applications, particularly in preventing thrombosis (Chen et al., 2008).
Liquid Crystalline Polymers
Another area of application is the synthesis of monomers for side chain liquid crystalline polysiloxanes, which are valuable for their unique liquid crystal properties. Such monomers, including those with fluorinated moieties and mesogenic groups, have been synthesized and characterized, demonstrating their potential in creating materials with high smectogen properties. This research is critical for the development of advanced materials used in displays, sensors, and other electronic devices (Bracon et al., 2000).
Anti-Juvenile Hormone Activity
Additionally, compounds with structural similarities have been evaluated for their anti-juvenile hormone activity, indicating their potential use in pest management strategies. By inducing precocious metamorphosis in insect larvae, these compounds could serve as a basis for developing new insecticides that target specific hormonal pathways, offering a more selective and environmentally friendly approach to pest control (Furuta et al., 2006).
Zukünftige Richtungen
The future directions for research on Ethyl 4-(2,3-dibromo-3-phenylpropanamido)benzoate and similar compounds could involve exploring their potential applications in the field of photochromic solid-state materials. These materials are appealing for a wide variety of applications including separations, advanced sensors, drug delivery, data storage, and molecular switches .
Eigenschaften
IUPAC Name |
ethyl 4-[(2,3-dibromo-3-phenylpropanoyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Br2NO3/c1-2-24-18(23)13-8-10-14(11-9-13)21-17(22)16(20)15(19)12-6-4-3-5-7-12/h3-11,15-16H,2H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYAVCCXDCJRCLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C(C(C2=CC=CC=C2)Br)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Br2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(2,3-dibromo-3-phenylpropanamido)benzoate |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.